N-methyl-2,3-dihydro-1-benzofuran-5-amine
Overview
Description
N-methyl-2,3-dihydro-1-benzofuran-5-amine is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and potential therapeutic applications
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-methyl-2,3-dihydro-1-benzofuran-5-amine are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that benzofuran compounds, which this molecule is a derivative of, have a wide range of biological and pharmacological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran derivatives have been shown to have diverse pharmacological activities, indicating that they likely interact with multiple biochemical pathways
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. As a liquid compound , it may have different pharmacokinetic properties compared to solid compounds
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of this compound may vary based on its targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall effectiveness. This compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
N-methyl-2,3-dihydro-1-benzofuran-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function . The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity through allosteric effects. These interactions can lead to changes in the rates of biochemical reactions and influence the overall metabolic flux within cells.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of target genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit an enzyme by occupying its active site or activate an enzyme by inducing a conformational change. These interactions can result in downstream effects on cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under normal storage conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cell death, organ damage, or systemic toxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular and physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic balance within cells. These interactions can influence energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. For example, it may be actively transported into cells by specific transporters or bind to intracellular proteins that facilitate its distribution.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2,3-dihydro-1-benzofuran-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and the presence of a fluoride ion source . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2,3-dihydro-1-benzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-methyl-2,3-dihydro-1-benzofuran-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique properties make it a candidate for developing new materials and pharmaceuticals.
Comparison with Similar Compounds
2,3-dihydro-5-benzofuranamine: Another member of the benzofuran family with similar neuroprotective properties.
Benzofuran carbohydrazide: Known for its antimicrobial activities.
Substituted benzofurans: Various derivatives with anticancer, antibacterial, and other biological activities.
Uniqueness: N-methyl-2,3-dihydro-1-benzofuran-5-amine stands out due to its specific structural features and dual inhibitory action on lipid peroxidation and dopamine release. This makes it particularly valuable in neuroprotective research and potential therapeutic applications.
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1-benzofuran-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHXGHOHECTHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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